An In-Depth Technical Guide to the Structure and Application of (S,R,S)-Ahpc-peg2-amine VHL Ligand in Targeted Protein Degradation
An In-Depth Technical Guide to the Structure and Application of (S,R,S)-Ahpc-peg2-amine VHL Ligand in Targeted Protein Degradation
Foreword: The Dawn of Targeted Protein Degradation
The landscape of modern pharmacology is undergoing a paradigm shift, moving beyond traditional inhibition-based mechanisms towards novel therapeutic modalities. Among the most promising of these is Targeted Protein Degradation (TPD), a strategy that co-opts the cell's own protein disposal machinery to eliminate disease-causing proteins. At the heart of this technology are Proteolysis-Targeting Chimeras (PROTACs), bifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2] The von Hippel-Lindau (VHL) E3 ligase is a frequently exploited component of the ubiquitin-proteasome system in PROTAC design, owing to its widespread expression and well-characterized binders.[3]
This technical guide provides a comprehensive overview of a key building block in the construction of VHL-based PROTACs: the (S,R,S)-Ahpc-peg2-amine ligand. We will delve into its core structure, synthesis, and its critical role in the rational design of potent and selective protein degraders. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of targeted protein degradation.
The Architecture of a PROTAC Workhorse: (S,R,S)-Ahpc-peg2-amine
(S,R,S)-Ahpc-peg2-amine is a synthetic, heterobifunctional molecule that serves as a cornerstone for the assembly of VHL-recruiting PROTACs.[4][5] It can be conceptually dissected into two primary components connected by a flexible linker:
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The VHL Ligand Core ((S,R,S)-AHPC or VH032): The "(S,R,S)-Ahpc" portion, chemically named (2S,4R)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide, is a potent small molecule ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[6] This specific stereoisomer is the active form, while other diastereomers, such as the (S,S,S) conformation, serve as inactive negative controls in degradation experiments.[6] The binding of this moiety to VHL is the crucial first step in hijacking the E3 ligase for targeted protein degradation.
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The PEG2 Linker with a Terminal Amine: The "peg2-amine" component is a short polyethylene glycol (PEG) linker terminating in a primary amine. PEG linkers are frequently employed in PROTAC design to connect the E3 ligase ligand to the target protein binder.[3] The inclusion of a PEG unit often enhances the aqueous solubility and improves the pharmacokinetic properties of the resulting PROTAC molecule.[7] The terminal amine provides a reactive handle for covalent attachment to a ligand targeting the protein of interest, typically through amide bond formation with a carboxylic acid on the target ligand.[8]
Below is a 2D representation of the (S,R,S)-Ahpc-peg2-amine structure.
Caption: Chemical structure of (S,R,S)-Ahpc-peg2-amine.
Synthesis of (S,R,S)-Ahpc-peg2-amine
The synthesis of (S,R,S)-Ahpc-peg2-amine is a multi-step process that begins with the construction of the core VHL ligand, VH032 amine, followed by the attachment of the PEG2-amine linker.
Synthesis of the VH032 Amine Core
A robust and scalable synthesis of the VH032 amine core has been reported, enabling the production of multi-gram quantities without the need for column chromatography.[8][9] This process is crucial for the rapid generation of PROTAC libraries for screening purposes. The synthesis involves the assembly of four key building blocks: a leucine derivative, a proline derivative, a benzylamine derivative, and a thiazole derivative. The key steps generally involve sequential amide bond formations and deprotection steps.
Attachment of the PEG2-amine Linker
The terminal amine of the VH032 core provides a convenient point for linker attachment. To synthesize (S,R,S)-Ahpc-peg2-amine, the VH032 amine is typically coupled with a Boc-protected PEG2-carboxylic acid derivative using standard amide coupling reagents. This is followed by deprotection of the terminal Boc group to yield the final product.
Illustrative Synthetic Workflow:
Caption: General workflow for the synthesis of (S,R,S)-Ahpc-peg2-amine.
Exemplary Protocol for Amide Coupling:
The following is a general protocol for the amide coupling of a carboxylic acid to an amine, which is a key step in the synthesis of the final product.[10]
-
Dissolve the carboxylic acid (e.g., Boc-NH-PEG2-COOH) in a suitable solvent such as DMF.
-
Add HATU (1 equivalent) and HOBt (1 equivalent) to the solution.
-
Adjust the pH of the reaction mixture to >9 by adding DIPEA (3 equivalents).
-
Stir the resulting solution at room temperature for 5 minutes.
-
Add the amine (e.g., VH032 amine) to the reaction mixture.
-
Monitor the reaction progress by an appropriate method (e.g., LC-MS).
-
Upon completion, the product is purified using standard techniques such as chromatography.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The (S,R,S)-Ahpc-peg2-amine, once incorporated into a PROTAC, facilitates the targeted degradation of a protein of interest (POI) through a catalytic cycle.
The PROTAC Catalytic Cycle:
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Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI (via the warhead) and the VHL E3 ligase (via the (S,R,S)-Ahpc moiety), forming a key POI-PROTAC-VHL ternary complex.
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Ubiquitination: The formation of this ternary complex brings the POI into close proximity to the E3 ligase machinery, which then catalyzes the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, a cellular machine responsible for degrading unwanted proteins. The proteasome unfolds and degrades the POI into small peptides.
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PROTAC Recycling: After the POI is degraded, the PROTAC molecule is released and can engage another POI and E3 ligase, thus acting catalytically to degrade multiple copies of the target protein.
Caption: The catalytic cycle of a PROTAC utilizing the (S,R,S)-Ahpc-peg2-amine ligand.
Experimental Validation and Characterization
A rigorous and multi-faceted experimental approach is required to validate the function of a PROTAC constructed with (S,R,S)-Ahpc-peg2-amine. This involves confirming the binding to the VHL E3 ligase and quantifying the degradation of the target protein.
Biophysical Assays for VHL Binding and Ternary Complex Formation
Confirming that the PROTAC can effectively bind to VHL and facilitate the formation of a ternary complex is a critical first step. Several biophysical techniques are well-suited for this purpose.
Surface Plasmon Resonance (SPR):
SPR is a powerful label-free technique for measuring the kinetics and affinity of molecular interactions in real-time.[11] It can be used to determine the binding affinity (KD) of the PROTAC to VHL alone (binary interaction) and to the VHL-POI complex (ternary interaction).
Exemplary SPR Protocol for Ternary Complex Kinetics: [11]
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Immobilization: Immobilize biotinylated VHL complex (VCB: VHL, Elongin C, and Elongin B) onto a streptavidin-coated sensor chip.
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Analyte Preparation: Prepare a dilution series of the PROTAC alone (for binary binding) and the PROTAC pre-incubated with a near-saturating concentration of the target protein (for ternary complex formation).
-
Injection: Inject the analyte solutions over the sensor surface and monitor the change in response units (RU).
-
Data Analysis: Fit the sensorgram data to an appropriate binding model to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD). The cooperativity (α) of ternary complex formation can be calculated as the ratio of the binary KD to the ternary KD.
Table 1: Representative Biophysical Data for a VHL-based PROTAC
| Interaction | Technique | KD (nM) | Reference |
| PROTAC with VHL (binary) | SPR | 50 | [11] |
| PROTAC with POI (binary) | SPR | 20 | [11] |
| PROTAC with VHL in the presence of POI (ternary) | SPR | 5 | [11] |
Note: The data in this table are illustrative and will vary depending on the specific PROTAC and target protein.
Cellular Assays for Target Protein Degradation
The ultimate measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.
Quantitative Western Blotting:
Western blotting is the most common method to visualize and quantify changes in protein levels.
Step-by-Step Western Blot Protocol for Protein Degradation: [12]
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Cell Treatment: Treat cells with a dose-response of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP). Also, probe for a loading control protein (e.g., GAPDH or β-actin) to normalize for loading differences.
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Detection and Analysis: Detect the signal using a chemiluminescent or fluorescent substrate. Quantify the band intensities using densitometry software. The degradation of the target protein is determined by comparing the normalized band intensity in the PROTAC-treated samples to the vehicle control.
HiBiT Bioluminescence Assay:
The HiBiT system is a sensitive and quantitative method for measuring protein abundance in live cells.[13] It involves CRISPR/Cas9-mediated insertion of a small 11-amino-acid tag (HiBiT) into the endogenous locus of the target protein. The HiBiT tag can combine with a larger fragment (LgBiT) to form a functional NanoLuc luciferase, and the resulting luminescence is proportional to the amount of the target protein.
HiBiT Assay Protocol for Protein Degradation: [3][14]
-
Cell Seeding: Seed HiBiT-tagged cells in a multi-well plate.
-
Compound Treatment: Treat the cells with a dilution series of the PROTAC.
-
Lysis and Detection: At the desired time points, lyse the cells and add the LgBiT protein and luciferase substrate.
-
Luminescence Measurement: Measure the luminescence using a plate reader. A decrease in luminescence indicates degradation of the HiBiT-tagged target protein.
Table 2: Key Parameters for Quantifying PROTAC-mediated Degradation
| Parameter | Description |
| DC50 | The concentration of the PROTAC that induces 50% degradation of the target protein at a specific time point.[15] |
| Dmax | The maximum percentage of target protein degradation achieved by the PROTAC.[15] |
These parameters are typically determined by fitting the dose-response data from Western blot or HiBiT assays to a four-parameter logistic curve.
Conclusion and Future Perspectives
The (S,R,S)-Ahpc-peg2-amine VHL ligand is a versatile and indispensable tool in the development of PROTACs for targeted protein degradation. Its well-defined structure, established synthetic routes, and proven ability to recruit the VHL E3 ligase make it a valuable starting point for the design of novel therapeutics. The experimental workflows outlined in this guide provide a robust framework for the characterization and validation of PROTACs built upon this core structure.
As the field of targeted protein degradation continues to evolve, so too will the design of VHL ligands and linkers. Future innovations may focus on developing ligands with improved cell permeability, reduced off-target effects, and the ability to recruit other E3 ligases. Nevertheless, the foundational principles and methodologies established with molecules like (S,R,S)-Ahpc-peg2-amine will undoubtedly continue to guide the development of the next generation of protein degraders.
References
-
Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction. ACS Omega. [Link]
-
Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PMC. [Link]
-
Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - NIH. [Link]
-
Characteristic roadmap of linker governs the rational design of PROTACs - PMC. [Link]
-
Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - NIH. [Link]
-
A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PubMed Central. [Link]
-
SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC. [Link]
-
Proteolysis targeting chimera - Wikipedia. [Link]
-
A beginner's guide to PROTACs and targeted protein degradation | The Biochemist. [Link]
-
(A) Dose response curves, DC 50 and Dmax calculations for compounds 7... | Download Scientific Diagram - ResearchGate. [Link]
-
High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines - JoVE. [Link]
-
(S,R,S)-AHPC-PEG2-acid 82045 - BPS Bioscience. [Link]
Sources
- 1. lifesensors.com [lifesensors.com]
- 2. Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VH032, 1448188-62-2 | BroadPharm [broadpharm.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. precisepeg.com [precisepeg.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HiBiT Protein Tagging Technology [worldwide.promega.com]
- 14. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 15. researchgate.net [researchgate.net]
